6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide
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Overview
Description
6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a pyrazine ring, a piperazine moiety, and a benzoyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-benzoylpiperazine. The reaction is often carried out under microwave conditions to enhance the yield and reduce reaction times. The process involves the following steps:
Formation of Pyrazine-2-Carboxylic Acid Chloride: Pyrazine-2-carboxylic acid is treated with thionyl chloride to form pyrazine-2-carboxylic acid chloride.
Aminolysis Reaction: The acid chloride is then reacted with 4-benzoylpiperazine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be scaled up for industrial applications to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyrazine ring.
Reduction: Formation of reduced derivatives of the piperazine moiety.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent and its activity against Mycobacterium tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within microbial cells. The compound is believed to inhibit the synthesis of essential cellular components, leading to the disruption of cell function and eventual cell death. The exact molecular pathways and targets are still under investigation, but it is known to exhibit significant activity against Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine moiety used as an acetylcholinesterase inhibitor.
Uniqueness
6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring, piperazine moiety, and benzoyl group, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent and its ability to undergo various chemical reactions make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-(4-benzoylpiperazin-1-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c17-15(22)13-10-18-11-14(19-13)20-6-8-21(9-7-20)16(23)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZEKDQVVVOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CN=C2)C(=O)N)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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